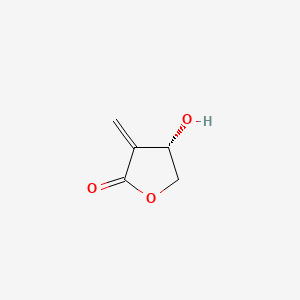
Tulipalin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tulipalin B is a natural product found in Tulipa turkestanica, Tulipa clusiana, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antibacterial Properties and Preparation
Tulipalin B, scientifically known as α-methylene-β-hydroxy-γ-butyrolactone, is primarily recognized for its potent antibacterial properties. A study by Nomura et al. (2015) highlighted an eco-friendly process for synthesizing Tulipalin B from tulip biomass. This process involves a one-step enzyme reaction catalyzed by Tuliposide B-converting enzyme (TCE), eliminating the need for petroleum-derived solvents. This method not only offers an environmentally benign alternative but also showcases the potential industrial applications of Tulipalin B due to its antimicrobial prowess (Nomura et al., 2015).
Moreover, the antibacterial activity of Tulipalin B has been rigorously studied, with Shigetomi et al. (2010) synthesizing Tulipalin B analogues to establish a structure-activity relationship. Their research concluded that compounds with 3',4'-dihydroxy-2'-methylenebutanoate moieties demonstrated significant antibacterial activity, shedding light on the molecular target and action mechanism of Tulipalin B (Shigetomi et al., 2010).
Polymerization and Material Science Applications
In the realm of material science, Tulipalin B's unique chemical structure has been leveraged for polymerization. Jing Tang and E. Chen (2015) successfully polymerized Tulipalin B, producing polymers with molecular weights up to 13.2 kg mol−1. This groundbreaking work opens doors to new materials and applications, as Tulipalin B-derived polymers could have novel properties suitable for various industrial uses (Jing Tang & Chen, 2015).
Biochemical Insights and Enzyme Studies
Delving into the biochemical aspects, Nomura et al. (2018) revealed the presence of multiple Tuliposide B-converting enzyme isozymes in tulip, each with distinct expression profiles and tissue-specific activities. This discovery is crucial for understanding the metabolic pathways and biological roles of Tulipalin B in plants, as well as for potential biotechnological applications where specific isozyme activities may be harnessed (Nomura et al., 2018).
Propiedades
Número CAS |
38965-80-9 |
|---|---|
Nombre del producto |
Tulipalin B |
Fórmula molecular |
C5H6O3 |
Peso molecular |
114.1 g/mol |
Nombre IUPAC |
(4S)-4-hydroxy-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h4,6H,1-2H2/t4-/m1/s1 |
Clave InChI |
BFLSLERVRLOFCX-SCSAIBSYSA-N |
SMILES isomérico |
C=C1[C@@H](COC1=O)O |
SMILES |
C=C1C(COC1=O)O |
SMILES canónico |
C=C1C(COC1=O)O |
Sinónimos |
eta-hydroxy-alpha-methylene-gamma-butyrolactone tulipalin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






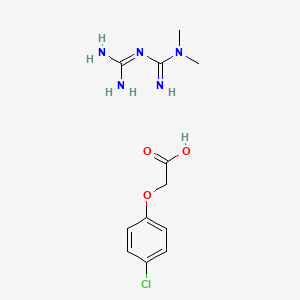
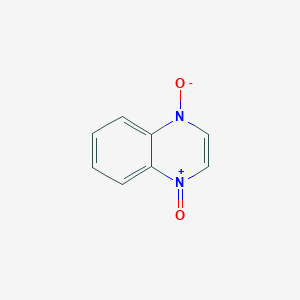
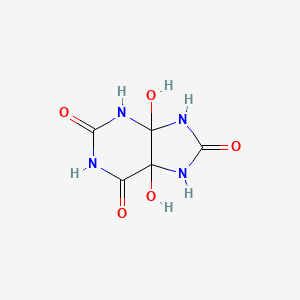
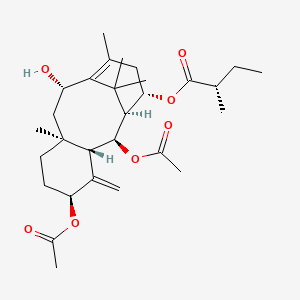

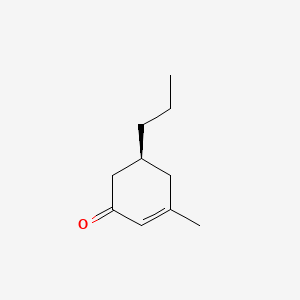


![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)